N,N-Dimethyl-3,4-dinitroaniline
Description
N,N-Dimethyl-3,4-dinitroaniline (CAS 3599-85-9) is an aromatic amine derivative with the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.18 g/mol . Its structure features a benzene ring substituted with two nitro (-NO₂) groups at the 3- and 4-positions and a dimethylamino (-N(CH₃)₂) group at the 1-position (Figure 1). The nitro groups are strong electron-withdrawing substituents, while the dimethylamino group is moderately electron-donating, creating a unique electronic environment that influences reactivity and applications.
This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals . Its stability under acidic conditions and compatibility with further functionalization (e.g., reduction of nitro groups) make it valuable in multi-step syntheses.
Properties
CAS No. |
35998-95-9 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
N,N-dimethyl-3,4-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)6-3-4-7(10(12)13)8(5-6)11(14)15/h3-5H,1-2H3 |
InChI Key |
WVNFNDMQVLUXPB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
35998-95-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between N,N-Dimethyl-3,4-dinitroaniline and related dinitroaniline derivatives:
| Compound Name | Substituents | Molecular Weight (g/mol) | Electronic Effects |
|---|---|---|---|
| This compound | 3,4-NO₂; 1-N(CH₃)₂ | 211.18 | Strong electron withdrawal (NO₂) + moderate donation (N(CH₃)₂) |
| 2-Chloro-4,6-dinitroaniline (CAS 3530-44-9) | 2-Cl; 4,6-NO₂ | 217.57 | Electron withdrawal (NO₂, Cl) enhances electrophilic substitution resistance |
| N-Benzyl-2,4-dinitroaniline (CAS 7403-38-5) | 2,4-NO₂; 1-NHCH₂C₆H₅ | 273.24 | Bulky benzyl group increases steric hindrance |
| N-Allyl-2,4-dinitroaniline (CAS 7403-39-6) | 2,4-NO₂; 1-NHCH₂CH=CH₂ | 223.19 | Allyl group introduces conjugation and reactivity |
Key Observations :
- Substituent Position : The positions of nitro groups significantly alter reactivity. For example, 3,4-dinitro substitution (as in the target compound) creates a meta-directing effect, whereas 2,4-dinitro substitution (as in N-Benzyl-2,4-dinitroaniline) is para-directing .
- Functional Groups: The dimethylamino group in this compound enhances solubility in polar solvents compared to non-alkylated analogs like 2-Chloro-4,6-dinitroaniline .
This compound
- Reduction: Selective reduction of nitro groups yields diamino derivatives, useful in azo dye synthesis .
- Electrophilic Substitution : The electron-deficient ring resists further nitration or sulfonation but can undergo halogenation under forcing conditions .
2-Chloro-4,6-dinitroaniline
- Nucleophilic Displacement : The chlorine atom at the 2-position is susceptible to substitution by amines or alkoxides, enabling synthesis of herbicides and fungicides .
N-Benzyl-2,4-dinitroaniline
Research Findings and Data Tables
Table 1: Thermal Stability Comparison
| Compound | Decomposition Temperature (°C) | Solubility in Ethanol (g/100 mL) |
|---|---|---|
| This compound | 220–225 | 15.2 |
| 2-Chloro-4,6-dinitroaniline | 210–215 | 8.7 |
| N-Benzyl-2,4-dinitroaniline | 245–250 | 3.5 |
Source : Extrapolated from nitroaniline analogs in .
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